Potassium (5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanide
Description
Potassium (5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanide (CAS 1049756-11-7, molecular formula: C₈H₄ClKN₂S₃) is a potassium salt of a 1,3,4-thiadiazole derivative featuring a 4-chlorobenzylsulfanyl group at position 5 and a sulfanide (-S⁻) group at position 2 . Its structure combines the electron-withdrawing thiadiazole core with a lipophilic 4-chlorobenzyl substituent, making it a candidate for diverse applications, including medicinal chemistry and materials science. The potassium counterion enhances aqueous solubility, a critical factor for bioavailability in biological systems.
Properties
IUPAC Name |
potassium;5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazole-2-thiolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S3.K/c10-7-3-1-6(2-4-7)5-14-9-12-11-8(13)15-9;/h1-4H,5H2,(H,11,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAOVNJEPWWMTK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)[S-])Cl.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClKN2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanide typically begins with the esterification of 4-chlorobenzoic acid with methanol. This is followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. The intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same steps as in laboratory preparation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium (5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfanide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
Biological Activities
Potassium (5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanide exhibits a range of biological activities:
- Antimicrobial Properties : Thiadiazole derivatives have been shown to inhibit the growth of various pathogens. For instance, compounds derived from this structure have demonstrated significant activity against bacteria and fungi, making them potential candidates for antibiotic development .
- Antiviral Activity : Research indicates that certain derivatives of thiadiazoles can inhibit viral replication. In studies involving tobacco mosaic virus (TMV), some compounds exhibited approximately 50% inhibition, suggesting potential applications in virology .
- Anticancer Potential : Thiadiazole compounds have been explored for their anticancer properties. The presence of specific functional groups allows these compounds to interact with biological targets involved in cancer progression.
Medicinal Chemistry
The compound has significant implications in drug development due to its antimicrobial and antiviral properties. Its structure allows for modifications that can enhance efficacy against specific pathogens.
Agriculture
Due to its antifungal and herbicidal properties, this compound is being investigated for use as a pesticide or fungicide in agricultural practices .
Material Science
The unique chemical properties of thiadiazole derivatives make them suitable for applications in material science, particularly in developing corrosion inhibitors for metals exposed to harsh environments .
Case Study 1: Antiviral Activity Against TMV
In a study published by researchers investigating new sulfonamide derivatives containing thiadiazole rings, it was found that certain compounds exhibited notable antiviral activity against TMV, providing a basis for further exploration into their use as antiviral agents in agricultural settings .
Case Study 2: Antimicrobial Efficacy
A series of experiments demonstrated that derivatives of this compound showed potent activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis. This highlights the potential for developing new antibiotics based on this compound .
Mechanism of Action
The mechanism of action of Potassium (5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can disrupt various biological processes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Thiadiazole vs. Oxadiazole Derivatives
- Oxadiazole Analogues: describes 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives, where the thiadiazole sulfur is replaced by oxygen. Oxadiazole derivatives in this study demonstrated antimicrobial activity (e.g., compound 6f, MIC = 12.5 µg/mL against S. aureus), suggesting that bioactivity is retained despite core modification .
- Thiadiazole Derivatives : The target compound retains the thiadiazole core, which is associated with stronger hydrogen-bonding capacity and redox activity due to sulfur’s polarizability. This may enhance interactions with biological targets like enzymes or receptors .
Substituent Modifications
- 4-Chlorobenzylsulfanyl Group: This group is conserved in analogues such as 2-({5-[(4-chlorobenzyl)sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl)-N-(2,4-dimethylphenyl)acetamide (, C₁₉H₁₇ClN₄OS₃).
- Potassium Sulfanide vs. Neutral Substituents : The potassium sulfanide group in the target compound contrasts with neutral substituents like acetamide () or hydrazide (). Ionic groups improve water solubility (e.g., target compound’s solubility >50 mg/mL in aqueous buffers) but may limit blood-brain barrier penetration compared to lipophilic analogues .
Physicochemical Properties
Antimicrobial Activity
- The oxadiazole derivative 6f () showed potent activity against E. coli (MIC = 25 µg/mL), comparable to ciprofloxacin. In contrast, the target compound’s ionic nature may limit cellular uptake, necessitating structural optimization for antimicrobial applications .
- The acetamide analogue () demonstrated moderate activity against C. albicans (MIC = 50 µg/mL), attributed to its balanced lipophilicity and hydrogen-bonding capacity .
Enzymatic Interactions
- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () exhibited high intermolecular interaction energy with target enzymes (ΔG = −9.8 kcal/mol), surpassing reference compounds. This suggests that extending the thiadiazole scaffold with triazole rings enhances binding affinity .
Biological Activity
Potassium (5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 383.9 g/mol. Its structure features two thiadiazole rings and a chlorophenyl group, which contribute to its unique chemical properties and potential biological activities. The presence of functional groups such as carboxamide and sulfanyl enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. It has been shown to inhibit specific enzymes and proteins by binding to their active sites, disrupting essential biological processes in pathogens. This mechanism underpins its potential as an antimicrobial agent against various microorganisms including bacteria and fungi .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. For instance, derivatives of 1,3,4-thiadiazole have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values for these compounds range from 0.74 to 10.0 µg/mL . The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring can significantly enhance anticancer activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Induction of Apoptosis : It promotes apoptotic cell death in cancer cells through various signaling pathways.
- Antioxidant Activity : Some studies suggest that thiadiazole derivatives possess antioxidant properties that contribute to their protective effects against oxidative stress in cells .
In Vitro Studies
In vitro studies have evaluated the cytotoxicity of this compound against different cancer cell lines using the MTT assay. Results indicated a dose-dependent inhibition of cell proliferation with notable IC50 values comparable to established chemotherapeutic agents .
In Vivo Studies
In vivo studies using animal models have further validated the efficacy of thiadiazole derivatives in treating cancers and other diseases. For example, a study demonstrated significant tumor reduction in mice treated with modified thiadiazole compounds compared to control groups .
Summary Table of Biological Activities
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Contains a thiadiazole ring and chlorophenyl group | Antimicrobial, Anticancer |
| N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | Similar structure with additional carboxamide group | Enhanced anticancer properties |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol | Contains a thiol group | Antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
